N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline
Brand Name: Vulcanchem
CAS No.: 68014-58-4
VCID: VC17341684
InChI: InChI=1S/C17H21N/c1-11-9-14(4)17(15(5)10-11)18-16-12(2)7-6-8-13(16)3/h6-10,18H,1-5H3
SMILES:
Molecular Formula: C17H21N
Molecular Weight: 239.35 g/mol

N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline

CAS No.: 68014-58-4

Cat. No.: VC17341684

Molecular Formula: C17H21N

Molecular Weight: 239.35 g/mol

* For research use only. Not for human or veterinary use.

N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline - 68014-58-4

Specification

CAS No. 68014-58-4
Molecular Formula C17H21N
Molecular Weight 239.35 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2,4,6-trimethylaniline
Standard InChI InChI=1S/C17H21N/c1-11-9-14(4)17(15(5)10-11)18-16-12(2)7-6-8-13(16)3/h6-10,18H,1-5H3
Standard InChI Key NLXYMNARXOOBEW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)NC2=C(C=C(C=C2C)C)C

Introduction

Chemical Identity and Structural Features

N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline (CAS: 68014-58-4) has the molecular formula C₁₇H₂₁N and a molecular weight of 239.36 g/mol . The compound features three methyl groups on the central aromatic ring (2,4,6-positions) and two additional methyl groups on the N-bound phenyl ring (2,6-positions), creating a highly hindered environment around the nitrogen atom (Fig. 1). This steric bulk influences its reactivity, solubility, and ability to coordinate with transition metals .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₁N
Molecular Weight239.36 g/mol
Exact Mass239.167 g/mol
LogP (Partition Coefficient)5.05
PSA (Polar Surface Area)12.03 Ų

The compound’s high LogP value indicates strong lipophilicity, making it soluble in organic solvents like toluene and dichloromethane but insoluble in water .

Synthesis Methodologies

Palladium-Catalyzed Coupling Reactions

Krinsky et al. (2014) developed a palladium-catalyzed coupling method to synthesize N-(2,6-dimethylphenyl)-2,4,6-trimethylaniline with 97% yield . The reaction involves Buchwald-Hartwig amination between 2,6-dimethylbromobenzene and 2,4,6-trimethylaniline using a palladium-Xantphos catalyst system. Key conditions include:

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene, 110°C, 24 hours .

Modified Ullmann Reaction

Urgaonkar et al. (2003) achieved 98% yield via a copper-free Ullmann coupling using 2,6-dimethyliodobenzene and 2,4,6-trimethylaniline in the presence of potassium tert-butoxide and a palladium catalyst . The absence of copper reduces side reactions, enhancing selectivity for the sterically hindered product .

Table 2: Comparative Synthesis Routes

MethodCatalystYieldConditionsReference
Buchwald-HartwigPd(OAc)₂/Xantphos97%Toluene, 110°C, 24h
Nickel HydrogenationNi94%*MeOH, 1–4 MPa H₂, 50–120°C
Ullmann CouplingPd/C98%KOtBu, 100°C, 12h
*Reported for analogous compounds.

Applications in Catalysis and Materials Science

Ligand Design for Transition Metal Complexes

The steric bulk of N-(2,6-dimethylphenyl)-2,4,6-trimethylaniline makes it ideal for stabilizing low-coordination-state metal complexes. Hill et al. (2006) utilized this compound to synthesize palladium catalysts for Suzuki-Miyaura cross-couplings, achieving turnover numbers (TONs) >10,000 in aryl bromide couplings . The hindered environment prevents catalyst deactivation via dimerization .

Pharmaceutical Intermediates

The compound’s amine group serves as a building block for histamine H₃ receptor antagonists. Its rigidity and lipophilicity enhance blood-brain barrier penetration in preclinical drug candidates .

Future Directions

Research gaps include:

  • Asymmetric Catalysis: Developing chiral variants for enantioselective transformations.

  • Polymer Chemistry: Incorporating the amine into conductive polymers for flexible electronics.

  • Scale-Up Challenges: Optimizing nickel-catalyzed hydrogenation for industrial production .

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